molecular formula C14H13NO3S B6536689 methyl 4-{[(thiophen-3-yl)methyl]carbamoyl}benzoate CAS No. 1058258-85-7

methyl 4-{[(thiophen-3-yl)methyl]carbamoyl}benzoate

Cat. No.: B6536689
CAS No.: 1058258-85-7
M. Wt: 275.32 g/mol
InChI Key: SLZALUYZNGGNFG-UHFFFAOYSA-N
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Description

Methyl 4-{[(thiophen-3-yl)methyl]carbamoyl}benzoate is an organic compound that features a benzoate ester linked to a thiophene ring through a carbamoyl group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of the thiophene ring, a sulfur-containing heterocycle, imparts unique chemical properties to the molecule.

Future Directions

The future directions for research on this compound would likely depend on its properties and potential applications. For example, if it shows promise as a pharmaceutical compound, future research might focus on optimizing its synthesis, studying its mechanism of action, or testing its efficacy in clinical trials .

Preparation Methods

The synthesis of methyl 4-{[(thiophen-3-yl)methyl]carbamoyl}benzoate typically involves the following steps:

    Formation of the Carbamoyl Intermediate: The thiophen-3-ylmethylamine is reacted with an appropriate isocyanate to form the carbamoyl intermediate.

    Esterification: The carbamoyl intermediate is then reacted with methyl 4-bromobenzoate under basic conditions to form the final product.

Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity.

Chemical Reactions Analysis

Methyl 4-{[(thiophen-3-yl)methyl]carbamoyl}benzoate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The benzoate ester can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and varying temperatures depending on the specific reaction.

Scientific Research Applications

Methyl 4-{[(thiophen-3-yl)methyl]carbamoyl}benzoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules, potentially leading to the development of new drugs.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where thiophene derivatives have shown efficacy.

    Industry: It is used in the production of advanced materials, including organic semiconductors and light-emitting diodes (OLEDs).

Comparison with Similar Compounds

Methyl 4-{[(thiophen-3-yl)methyl]carbamoyl}benzoate can be compared with other thiophene-containing compounds such as:

    Thiophene-2-carboxylic acid: A simpler thiophene derivative used in organic synthesis.

    Thiophene-3-carboxamide: Another thiophene derivative with potential medicinal applications.

    Methyl 2-thiophenecarboxylate: A related ester with different substitution patterns on the thiophene ring.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

methyl 4-(thiophen-3-ylmethylcarbamoyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3S/c1-18-14(17)12-4-2-11(3-5-12)13(16)15-8-10-6-7-19-9-10/h2-7,9H,8H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLZALUYZNGGNFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)NCC2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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